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Abstract

VU0365114 is a fascinating small molecule that has undergone a remarkable journey in
pharmacological research. Initially discovered as a positive allosteric modulator (PAM) of the
M5 muscarinic acetylcholine receptor (MAChR M5), it has since been repositioned as a potent
microtubule-destabilizing agent with significant anti-cancer properties. This dual activity makes
VU0365114 a valuable tool for studying both cholinergic signaling and microtubule dynamics,
as well as a potential starting point for the development of novel therapeutics. This technical
guide provides a comprehensive overview of the discovery, synthesis, and detailed
experimental characterization of VU0365114, presenting its pharmacological data in a
structured format and visualizing key pathways and workflows.

Discovery and Initial Characterization as an M5 PAM

VU0365114 emerged from a lead optimization campaign aimed at developing selective ligands
for muscarinic acetylcholine receptors. The initial high-throughput screening identified a "pan-
Gq" mAChR PAM, VU0119498, which was active at M1, M3, and M5 receptors. Subsequent
medicinal chemistry efforts, employing an iterative parallel synthesis approach, led to the
discovery of VU0365114, a highly selective M5 PAM.[1][2]
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Pharmacological Profile as an M5 PAM

VU0365114 acts as a positive allosteric modulator at the human M5 receptor with an EC50 of
2.7 uM.[1] It exhibits excellent selectivity, with no activity observed at M1, M2, M3, and M4
receptors at concentrations up to 30 puM.[1]

Parameter Value Assay Reference

Intracellular Calcium

hM5 EC50 2.7 uM o [1]
Mobilization
hM1, hM2, hM3, hM4 Intracellular Calcium
. >30 uM I
Activity Mobilization

Experimental Protocol: Intracellular Calcium
Mobilization Assay

The activity of VU0365114 as an M5 PAM was determined using a cell-based intracellular
calcium mobilization assay.

Objective: To measure the ability of VU0365114 to potentiate the response of the M5 receptor
to its endogenous ligand, acetylcholine (ACh).

Materials:

CHO (Chinese Hamster Ovary) cells stably expressing the human M5 muscarinic
acetylcholine receptor.

» Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH
7.4.

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
e Pluronic F-127.
e Probenecid.

e Acetylcholine (ACh).
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e VU0365114.

o 96-well or 384-well black-walled, clear-bottom microplates.

e Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:

e Cell Culture: CHO-hMS5 cells are cultured in appropriate media and seeded into the
microplates 24 hours prior to the assay to form a confluent monolayer.

e Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading
buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer for 1 hour at
37°C. Probenecid is included to prevent the leakage of the dye from the cells.

o Compound Addition: After incubation, the dye-loading solution is removed, and the cells are
washed with assay buffer. A baseline fluorescence is recorded. VU0365114, diluted to the
desired concentrations in assay buffer, is then added to the wells.

e Agonist Stimulation and Signal Detection: Following a short pre-incubation with VU0365114,
the cells are stimulated with an EC20 concentration of acetylcholine. The fluorescence
intensity is measured continuously using a FLIPR instrument. An increase in fluorescence
indicates a rise in intracellular calcium concentration.

o Data Analysis: The increase in fluorescence is quantified, and dose-response curves for
VU0365114 are generated to calculate the EC50 value.
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Experimental Workflow: Calcium Mobilization Assay
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Workflow for the intracellular calcium mobilization assay.
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Synthesis of VU0365114

The synthesis of VU0365114 is based on the construction of a substituted isatin core followed
by N-alkylation. The key starting materials are 5-(trifluoromethoxy)isatin and 3-
(bromomethyl)biphenyl.

Synthetic Scheme

Synthesis of VU0365114

G-(trifluoromethoxy)isatiD G-(bromomethyl)biphena
N-alkylation
(Base, Solvent)

VU0365114
(1-([1,1'-biphenyl]-3-ylmethyl)-5-(trifluoromethoxy)indoline-2,3-dione)

Click to download full resolution via product page
General synthetic scheme for VU0365114.

Detailed Experimental Protocol

Objective: To synthesize 1-([1,1'-biphenyl]-3-yImethyl)-5-(trifluoromethoxy)indoline-2,3-dione
(VU0365114).

Materials:
e 5-(trifluoromethoxy)isatin
¢ 3-(bromomethyl)biphenyl

e Cesium carbonate (Cs2CO3) or a similar base
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» N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent

» Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Reaction Setup: To a solution of 5-(trifluoromethoxy)isatin in DMF, add cesium carbonate.

» Addition of Alkylating Agent: Add a solution of 3-(bromomethyl)biphenyl in DMF to the
reaction mixture.

e Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is
complete, as monitored by thin-layer chromatography (TLC).

e Workup: Quench the reaction with water and extract the product with a suitable organic
solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel to afford VU0365114.

Repositioning as a Microtubule-Destabilizing Agent

Further investigation into the biological activities of VU0365114 revealed a potent anti-
proliferative effect against various cancer cell lines. This anti-cancer activity was found to be
independent of its action on the M5 receptor and was instead attributed to its ability to
destabilize microtubules.

Anti-Cancer Activity

VU0365114 exhibits broad-spectrum anti-cancer activity, with IC50 values in the low
micromolar range against several cancer cell lines.
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Cell Line Cancer Type IC50 (uM) Reference

Data not available in
HCT-116 Colorectal Carcinoma provided search

results

Data not available in
Breast _
MCF-7 ) provided search
Adenocarcinoma
results

Data not available in
A549 Lung Carcinoma provided search

results

Data not available in
Prostate )
PC-3 ) provided search
Adenocarcinoma
results

Note: Specific IC50 values for VU0365114 against a panel of cancer cell lines were not
available in the provided search results. The table serves as a template for such data.

Experimental Protocol: Tubulin Polymerization Assay

The microtubule-destabilizing activity of VU0365114 can be quantified using an in vitro tubulin

polymerization assay.
Objective: To measure the effect of VU0365114 on the polymerization of purified tubulin.

Materials:

Purified tubulin (e.g., from bovine brain).

GTP (Guanosine triphosphate).

Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCI2, 0.5 mM EGTA, pH 6.9).

VU0365114.

A temperature-controlled spectrophotometer or fluorometer.
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Procedure:
o Preparation: Keep all reagents on ice. Prepare a solution of tubulin in polymerization buffer.

e Compound Incubation: Incubate the tubulin solution with various concentrations of
VUO0365114 or a vehicle control on ice.

e Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C cuvette or
microplate. Add GTP to initiate polymerization.

o Measurement: Monitor the change in absorbance at 340 nm or fluorescence over time. An
increase in absorbance/fluorescence corresponds to tubulin polymerization.

o Data Analysis: Plot the absorbance/fluorescence versus time. The rate and extent of
polymerization in the presence of VU0365114 are compared to the control. An IC50 value for
the inhibition of tubulin polymerization can be calculated.
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Experimental Workflow: Tubulin Polymerization Assay
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Workflow for the in vitro tubulin polymerization assay.

Signaling Pathways and Mechanism of Action

The dual activities of VU0365114 implicate it in two distinct signaling pathways. As an M5 PAM,
it modulates Gg-coupled signaling, while its microtubule-destabilizing effects can influence a
variety of downstream cellular processes, including cell cycle progression and apoptosis, which
are often linked to the MAPK and PI3K/AKT pathways.
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M5 Receptor Signaling

Activation of the Gqg-coupled M5 receptor leads to the activation of phospholipase C (PLC),
which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)
and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading

to various downstream cellular responses.

M5 Receptor Signaling Pathway

VU0365114 (PAM) DAG
0

Phospholipase C —"

Acetylcholine IP3 Cellular Response

Click to download full resolution via product page

Signaling pathway of the M5 muscarinic receptor.

Microtubule Disruption and Downstream Effects

By binding to tubulin and preventing its polymerization into microtubules, VU0365114 disrupts
the microtubule cytoskeleton. This leads to mitotic arrest at the G2/M phase of the cell cycle,
activation of the spindle assembly checkpoint, and ultimately, apoptosis. Disruption of
microtubule dynamics is also known to affect intracellular trafficking and signaling cascades.
While direct evidence linking VU0365114 to the MAPK and PI3K/AKT pathways is still
emerging, it is plausible that the cellular stress induced by microtubule disruption could

modulate these key survival and proliferation pathways.
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Downstream Effects of Microtubule Destabilization
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Consequences of microtubule destabilization by VU0365114.

Conclusion

VU0365114 represents a unique pharmacological entity with two distinct mechanisms of action.
Its high selectivity as an M5 PAM makes it a valuable research tool for dissecting the
physiological roles of this understudied muscarinic receptor subtype. Furthermore, its potent
microtubule-destabilizing and anti-cancer properties open up avenues for the development of
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novel oncology therapeutics. The detailed experimental protocols and compiled data in this
guide are intended to facilitate further research into the multifaceted activities of VU0365114
and to aid in the discovery of new chemical entities with similar dual-action profiles. Further
studies are warranted to fully elucidate the downstream signaling consequences of microtubule
disruption by VU0365114 and to explore its therapeutic potential in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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